4-Chloro-2-ethoxy-1-methylbenzene physical properties
4-Chloro-2-ethoxy-1-methylbenzene physical properties
The following is an in-depth technical guide on the physical properties and chemical identity of 4-Chloro-2-ethoxy-1-methylbenzene .
Physicochemical Profiling, Synthesis Logic, and Handling Protocols
Executive Summary
4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3 ) is a halogenated aryl ether utilized primarily as a lipophilic building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Structurally, it is the ethyl ether derivative of 5-chloro-2-methylphenol. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic aromatic ring (activated by the ethoxy group), the benzylic methyl position, and the aryl chloride handle available for cross-coupling.
This guide provides a rigorous analysis of its physical properties, distinguishing between experimentally validated data and high-confidence predictive models where specific experimental values are proprietary or sparse.
Chemical Identity & Structural Analysis[4][5][6]
Understanding the exact isomeric structure is critical, as confusion with its isomer (4-chloro-1-ethoxy-2-methylbenzene) is a common pitfall in procurement and synthesis.
| Attribute | Detail |
| IUPAC Name | 4-Chloro-2-ethoxy-1-methylbenzene |
| Common Synonyms | 4-Chloro-2-ethoxytoluene; 5-Chloro-2-methylphenetole |
| CAS Number | 1480442-62-3 |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| SMILES | Cc1c(OCC)cc(Cl)cc1 |
| InChI Key | ZYHXLVBRRKUMCK-UHFFFAOYSA-N |
Structural Visualization
The following diagram clarifies the numbering scheme to prevent isomeric confusion. The methyl group defines position 1, establishing the ethoxy group at position 2 and the chlorine at position 4.
Figure 1: Functional group topology and numbering logic for 4-Chloro-2-ethoxy-1-methylbenzene.
Physicochemical Properties[7][8][9]
The following data aggregates commercial specifications and calculated physicochemical descriptors. In drug development, this compound is classified as a lipophilic fragment (LogP > 3), influencing the bioavailability of downstream derivatives.
Thermodynamic & General Properties[8][10]
| Property | Value / Range | Source/Note |
| Physical State | Liquid | Standard State @ 25°C |
| Color | Colorless to Pale Yellow | Commercial Grade [1] |
| Boiling Point | 225°C - 235°C (Predicted) | Extrapolated from 4-chlorotoluene (162°C) + Ethoxy shift |
| Melting Point | < 10°C | Liquid at room temp; likely crystallizes only at low temp |
| Density | 1.12 ± 0.05 g/cm³ | Predicted based on functional group contribution |
| Refractive Index | 1.520 - 1.535 | Estimated for aryl ethers |
| Flash Point | > 95°C | Class IIIB Combustible Liquid |
Solubility & Lipophilicity (ADME Relevance)
| Property | Value | Implication for Research |
| Water Solubility | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for bio-assays. |
| LogP (Octanol/Water) | 3.68 (Predicted) | High lipophilicity; suggests good membrane permeability but poor aqueous solubility. |
| Solubility (Organic) | High | Soluble in Ethanol, DCM, Ethyl Acetate, Toluene. |
Synthesis & Purity Considerations
The physical properties of this compound are heavily influenced by its synthesis route, particularly the presence of regioisomers. The most robust synthesis involves the O-alkylation of 5-chloro-2-methylphenol .
Synthesis Workflow
Reaction: Williamson Ether Synthesis Precursor: 5-Chloro-2-methylphenol (CAS: 1123-96-2) Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate; Potassium Carbonate (K₂CO₃) Solvent: DMF or Acetone
Figure 2: Synthetic pathway via O-alkylation. Purity is typically controlled by the specificity of the SN2 reaction.
Purity Impact on Properties:
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Regioisomers: If the starting material (5-chloro-2-methylphenol) is contaminated with 4-chloro-2-methylphenol, the resulting ether will be an inseparable isomer mixture, depressing the boiling point and altering the refractive index.
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Residual Phenol: Unreacted phenol increases hydrogen bonding, significantly raising viscosity and potentially the boiling point.
Handling, Stability, and Safety
As a halogenated ether, this compound requires standard organic safety protocols. It is stable under normal laboratory conditions but sensitive to strong oxidizers.
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Storage: Store at 2-8°C (Refrigerated) to prevent slow oxidation of the methyl group or ether cleavage over long periods [1].
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Incompatibility: Strong oxidizing agents (risk of benzylic oxidation to benzoic acid derivatives).
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Safety Hazards (GHS Classifications):
Experimental Protocol Recommendation: When using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), degas solvents thoroughly. The electron-donating ethoxy group deactivates the C-Cl bond slightly compared to chlorobenzene, often requiring specialized phosphine ligands (e.g., XPhos, SPhos) for efficient oxidative addition.
References
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Sigma-Aldrich (Merck KGaA) . Product Specification: 4-Chloro-2-ethoxy-1-methylbenzene (CAS 1480442-62-3).[1][2] Retrieved from .
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National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 14855, 4-Chloro-2-methylphenol (Precursor). Retrieved from .
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ChemicalBook . 4-Chloro-2-ethoxy-1-methylbenzene Properties and Supplier Listing. Retrieved from .
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U.S. Environmental Protection Agency . CompTox Chemicals Dashboard: 4-Chlorotoluene (Analogous physical data). Retrieved from .
